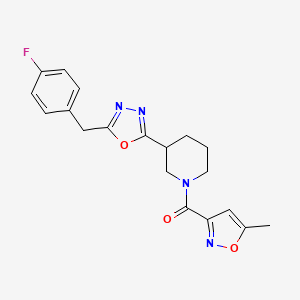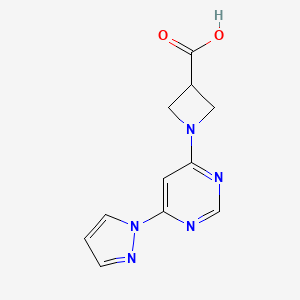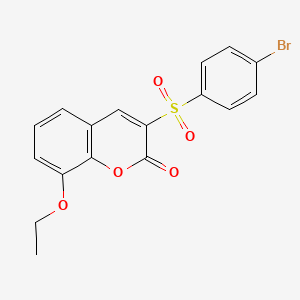![molecular formula C24H15FN4O4 B2537747 3-(4-fluorophenyl)-1-(3-nitrophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 901021-81-6](/img/structure/B2537747.png)
3-(4-fluorophenyl)-1-(3-nitrophenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of novel heterocyclic compounds has been a subject of interest due to their potential applications in various fields. In the first study, novel pyrazolo[3,4-b]quinoline α-ketophosphonic and hydroxymethylenebisphosphonic acid compounds were synthesized starting from 2-chloro-3-formylquinoline. The process involved obtaining N-1 derivatives with a side chain containing methylene groups. An unexpected intramolecular cyclization and phosphonylation reaction occurred, leading to the formation of a new six-member lactam ring and a tetracyclic ring system. This reaction was unique to the pyrazolo[3,4-b]quinoline derivatives and did not occur under similar conditions with other related compounds .
In another study, the synthesis of pyrazolo[4,3-a]quinindolines was achieved through a one-pot reaction involving 1-alkyl-5-nitro-1H-indazole and 2-(1-alkyl-1H-3-indolyl)acetonitrile in a methanol/potassium hydroxide solution. This reaction proceeded via nucleophilic substitution of hydrogen, resulting in high yields of the desired heterocyclic system .
The third paper describes the synthesis of new pyrazolo[3,4-b]quinolines and related condensed heterocyclic systems. The process involved reacting 3-amino-1H-pyrazolo[3,4-b]quinoline with various reagents such as benzaldehyde, acetylacetone, and phenyl isothiocyanate to produce different compounds. Further reactions with α-haloesters and α-haloketones yielded thiazolidinones and thiazolines. Additionally, the coupling of 1H-pyrazolo[3,4-b]quinoline-3-diazonium chloride with active methylene compounds led to the formation of hydrazono compounds, which were cyclized into triazinopyrazoloquinolines .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were elucidated using spectroscopic data, including NMR techniques, infrared, and high-resolution mass spectroscopy. In the case of the tetracyclic ring system, X-ray diffraction data confirmed the proposed structures . For the pyrazolo[4,3-a]quinindolines, spectral data such as UV-Vis, FT-IR, NMR, and fluorescence were used to establish the structures. Density functional theory (DFT) calculations provided insights into the optimized geometry, frontier orbitals, and predicted NMR chemical shifts. Time-dependent DFT (TD-DFT) was also employed to calculate the electronic absorption spectrum .
Chemical Reactions Analysis
The unexpected addition-cyclization cascade reaction observed in the first study is a significant finding, as it highlights the unique reactivity of the pyrazolo[3,4-b]quinoline derivatives compared to other similar heterocyclic systems. The reaction involved the phosphonylation of an aromatic ring, which is a noteworthy chemical transformation . The one-pot synthesis method used in the second study to create pyrazolo[4,3-a]quinindolines demonstrates the efficiency of nucleophilic substitution reactions in constructing complex heterocyclic systems . The third study's use of diazonium coupling and subsequent cyclization reactions to create triazinopyrazoloquinolines showcases the versatility of pyrazolo[3,4-b]quinoline derivatives in undergoing various chemical transformations .
Physical and Chemical Properties Analysis
The new heterocyclic compounds synthesized in these studies exhibit interesting physical and chemical properties. The pyrazolo[4,3-a]quinindolines, in particular, show promising photophysical properties with high fluorescence quantum yields. The solvatochromic properties of these compounds were also investigated, revealing that their absorption and emission bands undergo a modest red shift in polar solvents . The comprehensive characterization of these compounds, including their reactivity and photophysical behavior, is crucial for their potential applications in materials science and pharmaceuticals.
科学的研究の応用
Photophysical Properties and Applications
- Excited-state Intramolecular Proton Transfer (ESIPT) and Fluorophores : Quinoline derivatives like the one have been studied for their photophysical behaviors, specifically in the context of ESIPT and as fluorophores. They exhibit unique dual emission patterns and large Stokes shifts, which are influenced by solvent polarity. These properties make them suitable for applications in light-emitting devices and as fluorescent materials in various fields, including biochemistry and medicine (Padalkar & Sekar, 2014).
Synthesis and Chemical Transformations
- Synthesis and Transformations for Biochemical Applications : The compound's derivatives are synthesized through various chemical reactions and have been explored for their potential as antioxidants, radioprotectors, and DNA fluorophores. This highlights their versatility in chemical synthesis and potential applications in biochemical research (Aleksanyan & Hambardzumyan, 2013).
Antimicrobial and Antitubercular Activity
- Antimycobacterial Properties : Certain derivatives of this compound have shown significant in vitro antimycobacterial activity against Mycobacterium tuberculosis, making them relevant in the study of new antitubercular agents (Kantevari et al., 2011).
Fluorescence and Sensing Applications
- Reversible Quenching of Fluorescence : Some pyrazolo[3,4-b]quinoline derivatives exhibit reversible quenching of fluorescence in the presence of certain acids. This property is useful in developing fluorescence-based sensors and for studying molecular interactions (Mu et al., 2010).
Novel Derivatives and Their Biological Activities
- Synthesis of Novel Derivatives : The synthesis of novel derivatives of quinoline and their evaluation for biological activities, such as cytotoxic effects against various cancer cell lines, is another area of application. These studies contribute to the development of new therapeutic agents (Dinakaran et al., 2008).
作用機序
将来の方向性
特性
IUPAC Name |
14-(4-fluorophenyl)-12-(3-nitrophenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15FN4O4/c25-15-6-4-14(5-7-15)23-19-13-26-20-12-22-21(32-8-9-33-22)11-18(20)24(19)28(27-23)16-2-1-3-17(10-16)29(30)31/h1-7,10-13H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOLNGFWAGIMQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N=CC4=C3N(N=C4C5=CC=C(C=C5)F)C6=CC(=CC=C6)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-8-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2537665.png)


![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2537668.png)





![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2537679.png)
![4,7-Dimethyl-2-(2-methylpropyl)-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2537682.png)
![O2-tert-butyl O5-ethyl 8-oxo-2,7-diazaspiro[3.5]nonane-2,5-dicarboxylate](/img/structure/B2537684.png)
![N-(2,4-dimethylphenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B2537685.png)
![{[(3-Nitro-4-pyrrolidin-1-ylphenyl)sulfonyl]amino}acetic acid](/img/structure/B2537687.png)